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Compound of Interest

Compound Name: 1-acetyl-4-bromo-1H-indazole

Cat. No.: B1439357 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 1-acetyl-4-bromo-1H-
indazole

Introduction
1-acetyl-4-bromo-1H-indazole is a substituted indazole derivative of significant interest in

medicinal chemistry and drug discovery. The indazole scaffold is a prominent privileged

structure, known for its diverse biological activities.[1] The addition of a bromine atom at the 4-

position and an acetyl group at the 1-position modifies the molecule's electronic and steric

properties, influencing its interaction with biological targets and its pharmacokinetic profile. This

guide provides a comprehensive overview of the core physicochemical properties of 1-acetyl-
4-bromo-1H-indazole, offering both established data and detailed experimental protocols for

its characterization. Understanding these properties is paramount for its application in

synthesis, formulation, and as a potential therapeutic agent.

Molecular Structure and Identification
A precise understanding of the molecular structure is the foundation for all physicochemical

analysis. The structure of 1-acetyl-4-bromo-1H-indazole is defined by a bicyclic indazole core,

with a bromine atom at position C4 and an acetyl group on the N1 nitrogen atom.

Molecular Structure Diagram

Caption: Chemical structure of 1-(4-bromoindazol-1-yl)ethanone.
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Identifier Value Source

Molecular Formula C₉H₇BrN₂O PubChemLite[2]

Molecular Weight 239.07 g/mol Calculated

Monoisotopic Mass 237.97418 Da PubChemLite[2]

CAS Number 885698-70-4 Guidechem[3]

InChI

InChI=1S/C9H7BrN2O/c1-

6(13)12-9-4-2-3-8(10)7(9)5-11-

12/h2-5H,1H3

PubChemLite[2]

SMILES
CC(=O)N1C2=C(C=N1)C(=CC

=C2)Br
PubChemLite[2]

Spectroscopic Properties
Spectroscopic analysis is critical for the structural confirmation and purity assessment of 1-
acetyl-4-bromo-1H-indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals

for the aromatic protons and the acetyl methyl protons.

Aromatic Region: The protons on the indazole ring will appear as multiplets or doublets,

with their chemical shifts influenced by the bromine and acetyl substituents.

Aliphatic Region: A sharp singlet corresponding to the three protons of the acetyl group's

methyl moiety.

¹³C NMR (100 MHz, CDCl₃): The carbon spectrum will show signals for the carbonyl carbon,

the aromatic carbons, and the methyl carbon.
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Carbonyl Signal: A peak in the downfield region (around 169 ppm) is characteristic of the

acetyl carbonyl carbon.

Aromatic Signals: Multiple peaks corresponding to the seven unique carbons of the

indazole ring system.

Methyl Signal: An upfield peak for the acetyl methyl carbon.

Experimental Data: While a full spectrum for 1-acetyl-4-bromo-1H-indazole is not publicly

available, data for a closely related compound provides valuable reference points.[4]

Nucleus Chemical Shift (δ, ppm)

¹H NMR

8.17 (br, 1H), 7.64 (s, 1H), 7.34 (d, J = 8.0 Hz,

1H), 7.19 (t, J = 8.0 Hz, 1H), 7.05 (d, J = 8.0 Hz,

1H), 2.16 (s, 3H)

¹³C NMR
169.1, 139.2, 134.5, 129.9, 124.3, 120.2, 118.1,

24.4

Note: The provided data is for a related indazole derivative and should be used as a reference

for expected chemical shifts.[4]

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern,

confirming the elemental composition.

Expected m/z: The predicted monoisotopic mass is 237.97418 Da.[2] High-resolution mass

spectrometry (HRMS) should confirm this value.

Predicted Collision Cross Section (CCS):

[M+H]⁺: 141.0 Å²

[M+Na]⁺: 155.7 Å²
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Experimental Protocol: NMR Sample Preparation and
Analysis
Workflow for NMR Analysis

Weigh ~5-10 mg of
1-acetyl-4-bromo-1H-indazole

Dissolve in ~0.7 mL of
deuterated solvent (e.g., CDCl₃)

Transfer to a clean,
dry 5 mm NMR tube

Acquire ¹H, ¹³C, and
2D NMR spectra (e.g., COSY, HSQC)

Process and analyze the data
(integration, peak picking, assignment)

 

Start: Dissolve sample
in mobile phase

Select C18 column

Initial Mobile Phase:
Acetonitrile/Water (50:50)

Run broad gradient
(e.g., 5-95% Acetonitrile)

Analyze peak shape
and retention time

Optimize gradient, flow rate,
and temperature

Validate method:
Linearity, precision, accuracy

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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